1-sec-Butyl-piperazine dihydrochloride

Description

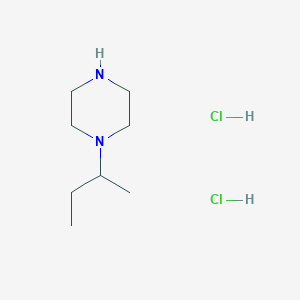

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butan-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-3-8(2)10-6-4-9-5-7-10;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQUEMODCDKZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation of 1 Sec Butyl Piperazine Dihydrochloride and Analogous Piperazine Derivatives

General Approaches for Piperazine (B1678402) Ring Construction

The foundational synthesis of the piperazine framework can be achieved through various strategic approaches, primarily involving the formation of the six-membered ring from acyclic precursors.

The de novo construction of the piperazine ring is a common strategy, often accomplished by the cyclization of linear diamine precursors. nih.gov One such method involves the reductive cyclization of dioximes. This approach utilizes a sequential double Michael addition of nitrosoalkenes to primary amines, which generates bis(oximinoalkyl)amine intermediates. nih.gov These intermediates then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.govresearchgate.net The proposed mechanism for this transformation involves the catalytic hydrogenolysis of the N-O bonds to yield a diimine intermediate, which subsequently cyclizes and is further reduced to the final piperazine product. nih.gov

Another established strategy is the reduction of diketopiperazines or 2-ketopiperazines, which are themselves typically formed from amino acid precursors. researchgate.net Additionally, transition metal-catalyzed cyclizations of linear starting materials have been developed by several research groups, employing catalysts based on titanium, gold, or palladium. nih.gov Manganese(III) acetate (B1210297) has also been utilized to mediate oxidative radical cyclization reactions between unsaturated diacyl piperazine derivatives and 1,3-dicarbonyl compounds to yield novel piperazine-containing dihydrofurans. nih.gov

| Precursor Type | Cyclization Method | Catalyst/Reagent | Key Features |

| Bis(oximinoalkyl)amines | Catalytic Reductive Cyclization | 5% Pd/C or Raney Ni | Stereoselective formation of cis-isomers. nih.gov |

| Dioximes of 1,5-diones | Reductive Cyclization | Hydrogenation | Forms piperidine (B6355638) rings, conceptually similar to piperazine synthesis. nih.gov |

| Diketopiperazines | Reduction | Various reducing agents | Common route from amino acid starting materials. researchgate.net |

| Unsaturated Diacyl Piperazines | Oxidative Radical Cyclization | Mn(OAc)3 | Forms piperazine-dihydrofuran compounds. nih.gov |

Reductive amination is a cornerstone method for the N-alkylation of the piperazine ring, allowing for the introduction of substituents such as the sec-butyl group. mdpi.com This reaction involves the condensation of an amine (like piperazine) with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. iau.irnih.gov

A variety of reducing agents have been developed to facilitate this transformation under mild conditions. iau.ir Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective and widely used reagent for this purpose. mdpi.comnih.gov Other systems include zirconium borohydride–piperazine complex, which is a mild, non-toxic, and chemoselective reagent for the direct reductive amination of a wide range of carbonyl compounds. iau.ir More recent developments have utilized ammonia (B1221849) borane (B79455) (H₃B·NH₃) as a practical hydrogen source for the reductive N-alkylation of amines with carboxylic acids. rsc.org The choice of reagents can allow for the selective mono- or di-alkylation of primary amines. rsc.org For piperazine, which is a secondary diamine, controlling the reaction stoichiometry is crucial to achieve monosubstitution.

To selectively produce a monosubstituted piperazine like 1-sec-butyl-piperazine, a common strategy involves using a protecting group, such as the tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms. researchgate.net 1-Boc-piperazine can then be alkylated via reductive amination with butan-2-one, followed by the removal of the Boc group to yield the desired product. researchgate.netchemicalbook.com

| Carbonyl Compound | Amine | Reducing Agent | Product Type |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Triacetoxyborohydride | N-Alkyl Amines. mdpi.comnih.gov |

| Benzaldehyde | Aniline | Zirconium Borohydride-Piperazine | N-Benzylaniline. iau.ir |

| Carboxylic Acids | Primary/Secondary Amines | Ammonia Borane (H₃B·NH₃) | N-Alkyl Amines. rsc.org |

| Aldehydes | Primary Amines | (Boc)₂O / STAB | N-Boc Secondary Amines. nih.gov |

Modern synthetic chemistry has introduced sophisticated methods for piperazine synthesis, with palladium-catalyzed reactions being particularly prominent. Palladium-catalyzed carboamination allows for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.govnih.gov This reaction involves the cyclization of substituted ethylenediamine (B42938) derivatives with aryl or alkenyl halides, forming two new bonds and up to two stereocenters in a single step with high diastereoselectivity. nih.govnih.gov The catalytic cycle is thought to begin with the oxidative addition of the halide to a Pd(0) complex, followed by transformation into a Pd(II)-amido intermediate that undergoes the key cyclization step. nih.govumich.edu

Beyond palladium catalysis, photoredox catalysis has emerged as a powerful tool. mdpi.com Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines under mild conditions, using iridium-based photocatalysts. organic-chemistry.org Organic photoredox catalysis can also be employed, where direct substrate oxidation followed by a radical cyclization with an in situ generated imine furnishes the piperazine product. organic-chemistry.org These advanced methods provide access to a diverse range of functionalized piperazines that are difficult to obtain through traditional routes. mdpi.comnih.gov

Targeted Synthesis of N-Substituted Piperazine Derivatives

The synthesis of specific piperazine derivatives often requires precise control over the reactivity of the two nitrogen atoms within the ring.

Achieving regioselectivity in the functionalization of the piperazine core is a significant synthetic challenge, particularly for creating monosubstituted or unsymmetrically disubstituted derivatives. nih.gov The most common strategy to differentiate the two nitrogen atoms is the use of a protecting group. mdpi.com The tert-butoxycarbonyl (Boc) group is frequently employed; reacting piperazine with one equivalent of di-tert-butyl carbonate (Boc₂O) yields 1-Boc-piperazine. chemicalbook.comgoogle.com The remaining unprotected nitrogen is then free to react with an electrophile or undergo reductive amination. researchgate.netmdpi.com Subsequent removal of the Boc group under acidic conditions reveals the second nitrogen for further modification if desired.

Recent advances have also focused on the direct C-H functionalization of the piperazine ring, which has traditionally been difficult due to the presence of the second nitrogen atom. mdpi.com Photoredox catalysis has enabled the site-selective C-H alkylation of piperazine compounds by differentiating between electronically distinct nitrogen centers within a disubstituted piperazine framework. acs.org This method allows for late-stage functionalization, providing access to novel, structurally diverse piperazine analogues. nih.govacs.org

| Strategy | Key Reagent/Method | Outcome |

| Mono-protection | Di-tert-butyl carbonate (Boc₂O) | Forms 1-Boc-piperazine, allowing for selective functionalization of the second nitrogen. chemicalbook.com |

| C-H Functionalization | Photoredox Catalysis | Site-selective C-alkylation, dependent on the electronic properties of N-substituents. acs.org |

| Direct α-Lithiation | sec-BuLi | Functionalization at the α-carbon of N-Boc protected piperazines. mdpi.comnih.gov |

To improve efficiency and reduce costs associated with multi-step syntheses, one-pot procedures for preparing monosubstituted piperazines have been developed. mdpi.comnih.gov These methods often circumvent the need for isolating protected intermediates. One such approach involves performing reactions with a protonated piperazine, using heterogeneous catalysis by metal ions supported on polymeric resins. mdpi.comnih.gov This simplified, one-pot-one-step procedure can be applied to aza-Michael additions of unsaturated compounds onto piperazine or electrophilic substitutions. mdpi.com

Microwave-Assisted Synthesis Enhancements for Piperazine Derivatives

The synthesis of piperazine derivatives has been significantly advanced through the application of microwave-assisted techniques, which offer substantial improvements over conventional heating methods. Research has demonstrated that microwave irradiation can dramatically reduce reaction times while often providing comparable or even improved yields and purity of the desired monosubstituted piperazine products. nih.gov This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves, which can lead to faster reaction rates. nih.govmdpi.com

In a comparative study, the synthesis of various monosubstituted piperazine derivatives was performed using both classical flask heating under reflux and a modified commercial microwave oven. nih.gov The microwave-assisted experiments consistently resulted in a significant reduction in reaction time, often from several hours to just minutes. nih.govmdpi.comresearchgate.net For instance, reactions that required hours to reach completion under traditional reflux conditions were finished in a fraction of that time with microwave irradiation, typically using minimal power (e.g., 10% of maximal power) applied in pulses to maintain a gentle boil. nih.gov

The benefits of this methodology extend to a variety of piperazine derivative syntheses, including the formation of 2,5-piperazinediones and coumarin-based 1,3,5-triazinyl piperazines. researchgate.netnih.gov In these cases, microwave assistance not only accelerated the reactions but also, in some instances, led to higher yields compared to conventional heating. researchgate.netnih.gov The efficiency and speed of microwave-assisted synthesis make it an environmentally friendly and effective technique for the production of these valuable chemical scaffolds. mdpi.com

Below is a data table comparing the reaction times and yields for the synthesis of select monosubstituted piperazine derivatives using conventional heating versus microwave-assisted methods, based on published research findings. nih.gov

| Reagent | Product | Conventional Method (Reflux) | Microwave-Assisted Method |

| Time | Yield | Time | |

| Benzyl chloride | 1-Benzylpiperazine | 30 min | 91% |

| 4-Chlorobenzyl chloride | 1-(4-Chlorobenzyl)piperazine | 40 min | 93% |

| 2-Furoyl chloride | 1-(2-Furoyl)piperazine | 30 min | 88% |

| Ethyl chloroformate | 1-(Ethoxycarbonyl)piperazine | 60 min | 95% |

Preparation of 1-sec-Butyl-piperazine Dihydrochloride (B599025)

The synthesis of 1-sec-butyl-piperazine, like many monosubstituted piperazines, typically requires a strategy that prevents disubstitution, where the alkyl group attaches to both nitrogen atoms of the piperazine ring. A common and effective method involves the use of a protecting group on one of the piperazine nitrogens. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose, making 1-Boc-piperazine a key intermediate. chemicalbook.comnbinno.com

The general synthetic pathway can be adapted for the incorporation of a sec-butyl group as follows:

N-Alkylation of a Mono-Protected Piperazine : The synthesis would begin with the alkylation of 1-Boc-piperazine. In this step, 1-Boc-piperazine is reacted with a suitable sec-butylating agent, such as 2-bromobutane (B33332) or 2-iodobutane, in the presence of a base. The base, such as triethylamine (B128534) or potassium carbonate, neutralizes the hydrogen halide formed during the reaction. The reaction is typically carried out in an appropriate organic solvent like dimethylformamide (DMF) or acetonitrile. This results in the formation of 1-Boc-4-sec-butyl-piperazine.

Deprotection : The Boc protecting group is subsequently removed from 1-Boc-4-sec-butyl-piperazine. This is typically achieved under acidic conditions. A common method is to treat the protected compound with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid in an ethereal or alcoholic solution. orgsyn.org This step yields the free base, 1-sec-butyl-piperazine.

An alternative, though often less selective, approach is the direct alkylation of piperazine with a sec-butyl halide. This method can lead to a mixture of the desired mono-substituted product, the di-substituted product (1,4-di-sec-butyl-piperazine), and unreacted piperazine. orgsyn.org Careful control of reaction conditions, such as using a large excess of piperazine, can favor mono-substitution, but separation of the product mixture via chromatography or distillation is often required.

Following the synthesis of the 1-sec-butyl-piperazine free base, it is commonly converted into a more stable and easily handled salt form for purification, storage, and research purposes. nih.gov The dihydrochloride salt is a frequent choice for piperazine derivatives because both nitrogen atoms in the piperazine ring can be protonated. nih.gov

The formation of the dihydrochloride salt involves several key considerations:

Stoichiometry of Acid : To form the dihydrochloride salt, at least two equivalents of hydrogen chloride (HCl) must be used for each equivalent of the piperazine base. Using an excess of HCl ensures that both nitrogen atoms are protonated, leading to the formation of the desired 1-sec-butyl-piperazinediium dichloride. nih.gov If only one equivalent of acid is used, a mixture or the monohydrochloride salt might be formed instead. nih.gov

Method of Acidification : The conversion is typically performed by dissolving the purified 1-sec-butyl-piperazine free base in a suitable organic solvent, such as absolute ethanol, isopropanol, or diethyl ether. nih.govorgsyn.org A solution of hydrogen chloride in an organic solvent (e.g., ethereal HCl or ethanolic HCl) is then added, or dry hydrogen chloride gas is bubbled through the solution. orgsyn.org This process generally causes the dihydrochloride salt, which is often poorly soluble in these solvents, to precipitate out of the solution as a crystalline solid. nih.govorgsyn.org

Purification and Isolation : The precipitated solid is collected by filtration. nih.gov It can then be washed with a cold solvent (such as cold acetone (B3395972) or diethyl ether) to remove any soluble impurities. nih.gov If necessary, the salt can be further purified by recrystallization from a suitable solvent system, such as an alcohol-ether mixture. nih.gov The final product is typically dried under vacuum to remove residual solvent, yielding the pure 1-sec-butyl-piperazine dihydrochloride as a stable, crystalline powder. nih.gov The formation of the salt facilitates easier handling of the compound, which as a free base may be an oil or a low-melting-point solid, and enhances its stability for long-term storage. nih.gov

Derivatization and Structural Modification Studies of this compound Analogs

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its physicochemical and pharmacological properties. The derivatization of this heterocyclic motif, particularly at its nitrogen positions, allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. This article focuses on the chemical strategies for the derivatization and structural modification of analogs of this compound, a compound with a sterically hindered secondary butyl group at one of its nitrogen atoms. The presence of this group influences the reactivity of the second nitrogen and provides a starting point for diverse structural modifications.

Structure Activity Relationship Sar Investigations of Piperazine Derivatives Relevant to 1 Sec Butyl Piperazine Dihydrochloride

Conformational Analysis and Stereochemical Considerations in Molecular Activity

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For piperazine (B1678402) derivatives, conformational analysis and stereochemistry play a pivotal role in how they interact with their biological targets.

A study on 2-substituted piperazines revealed a preference for the axial conformation for 1-acyl and 1-aryl 2-substituted piperazines. nih.gov In the case of ether-linked compounds, this axial conformation was further stabilized by an intramolecular hydrogen bond. nih.gov This highlights that the nature of the substituent can significantly dictate the conformational equilibrium. For N-alkyl piperazines, the size and nature of the alkyl group influence the energetic favorability of axial versus equatorial positioning to minimize steric hindrance.

Stereochemistry is another crucial factor, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological activities. researchgate.net The sec-butyl group in 1-sec-butyl-piperazine contains a chiral center, meaning this compound can exist as two enantiomers (R and S). These enantiomers can have different binding affinities and efficacies at their biological targets. Such stereoselective effects are a well-documented phenomenon for piperazine derivatives. researchgate.net For instance, the enantiomers of certain piperazine derivatives acting as dual inhibitors of serotonin (B10506) and noradrenaline reuptake were profiled and showed distinct properties.

Impact of Substituent Nature and Position on Ligand-Target Interactions

The nature and position of substituents on the piperazine ring are fundamental to its interaction with biological targets. Modifications to the piperazine nitrogen atoms with alkyl, aryl, or heterocyclic groups can significantly alter a compound's pharmacokinetic properties, such as its lipophilicity and metabolic stability. researchgate.net

In the context of 1-sec-butyl-piperazine, the sec-butyl group is an N-alkyl substituent. The size and branching of this alkyl group are important for receptor binding. For example, in a series of N-alkyl piperazine derivatives, the length of the alkyl chain was found to influence antidepressant activity, with a C6-substituted compound showing better activity than those with shorter (C4) or longer (C9) chains. tandfonline.com While this study did not specifically include a sec-butyl group, it demonstrates the principle that the nature of the N-alkyl substituent is a key determinant of biological activity.

Furthermore, the substitution pattern on any aryl rings attached to the piperazine core can also dramatically affect activity. For instance, substitution with electron-donating or electron-withdrawing groups on an arylpiperazine ring can influence receptor binding affinity and selectivity. researchgate.net While 1-sec-butyl-piperazine itself does not have an aryl group, this principle is crucial in the broader context of piperazine SAR and is often a key area for modification in drug design.

The table below summarizes the impact of different N-substituents on the activity of various piperazine derivatives, illustrating the general principles applicable to understanding the SAR of compounds like 1-sec-butyl-piperazine.

| Compound Series | N-Substituent Variation | Impact on Activity | Reference |

| Serotonin & Noradrenaline Reuptake Inhibitors | Phenyl ring substitutions, replacement with heterocycles | Altered inhibitory activity and selectivity | nih.gov |

| Antidepressant Agents | Alkyl chain length (C4 to C9) | Optimal activity observed with C6 chain | tandfonline.com |

| CXCR4 Antagonists | Piperidinyl and piperazinyl alkylamine side chains | N-propyl piperazine analogs showed improved off-target effects | nih.gov |

| Antimicrobial Agents | N-alkyl and N-aryl groups | Significant activity against bacterial strains | nih.gov |

| Cognition Enhancers | Various piperazine hybrids | Potential dual binding site inhibition of AChE | nih.gov |

Analysis of Linker Chain Effects in Multi-pharmacophore Systems

While 1-sec-butyl-piperazine dihydrochloride (B599025) is a relatively simple molecule, the principles of linker effects are highly relevant to the broader class of piperazine derivatives. For instance, in the design of PROTACs (Proteolysis Targeting Chimeras), piperazine-containing linkers are often used. The length of the aliphatic chain attached to the piperazine can drastically affect the pKa of the piperazine nitrogen, which in turn influences solubility and cell permeability. nih.govsemanticscholar.org It has been shown that a carbonyl moiety near the piperazine nitrogen can have a detrimental effect on its basicity, but this effect can be reduced by separating them with four or more methylene units. nih.govsemanticscholar.org

The rigidity of the linker is also a key factor. The piperazine ring itself provides a degree of conformational rigidity. researchgate.neteurekaselect.com This can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. The choice of linker can influence the distance and geometry between the two ends of a molecule, which is crucial for forming a productive ternary complex in the case of PROTACs. nih.gov

In a series of 1,8-naphthalimide derivatives, an ethyl-separated piperazine was used as a linker to enhance anticancer activity. nih.gov This highlights the importance of the linker in positioning the pharmacophoric naphthalimide and arylsulfonyl groups for effective biological interaction. Similarly, in a series of coumarin-based hybrids, different alkyl chains were used as linkers, and their length influenced the inhibitory potency and selectivity against carbonic anhydrases. mdpi.com

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of piperazine derivatives. These methods provide insights into how these molecules interact with their biological targets at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. pharmaceuticaljournal.netfgcu.edu This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of active molecules. nih.govnih.gov

For piperazine derivatives, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. pharmaceuticaljournal.net For example, in a study of piperazine-derived PPARγ agonists, docking results showed that the piperazine scaffold had favorable interactions with critical residues in the ligand-binding domain. pharmaceuticaljournal.net In another study on potential antimicrobial piperazine derivatives, molecular docking was used to understand the interactions with the target enzyme, and the results were encouraging for overcoming microbial resistance. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex compared to static docking poses. MD simulations can reveal the stability of the binding pose over time and provide insights into the conformational changes that may occur upon ligand binding. nih.gov

In a study of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, MD simulations were performed on the top candidate compounds to understand the structural stability of the ligand-receptor pairs. nih.gov Factors such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) were analyzed to assess the stability of the complexes. nih.gov Such simulations can provide a deeper understanding of the molecular interactions and can help to explain the observed biological activities.

The table below provides examples of how computational methods are applied to study piperazine derivatives.

| Computational Method | Application to Piperazine Derivatives | Key Findings | Reference |

| Molecular Docking | Prediction of binding modes of potential antimicrobial agents | Encouraging results for overcoming microbe resistance | nih.gov |

| Molecular Docking | Evaluation of piperazine-derived PPARγ agonists | Favorable interactions with critical residues in the ligand-binding domain | pharmaceuticaljournal.net |

| Molecular Docking | Elucidation of the mechanism of AChE inhibition by cognition enhancers | Potential for dual binding site inhibition | nih.gov |

| Molecular Dynamics | Understanding the structural stability of 1,8-naphthalimide-arylsulfonyl derivatives with a target | Provided insights into the stability of ligand-receptor complexes | nih.gov |

Mechanistic Research and in Vitro Biological Activities of 1 Sec Butyl Piperazine Dihydrochloride and Piperazine Analogs

Receptor Binding Affinity and Selectivity Profiling in In Vitro Systems

Extensive searches for specific receptor binding data for 1-sec-butyl-piperazine dihydrochloride (B599025) did not yield compound-specific results. The available research focuses on broader classes of piperazine (B1678402) derivatives, providing a general context for their potential interactions with various receptors. The following sections summarize findings for related piperazine analogs.

Sigma Receptor (σ1R, σ2R) Binding Assays and Ligand Selectivity

Research into piperazine derivatives has revealed significant interaction with sigma receptors (σR), which are implicated in a variety of cellular functions and are targets for therapeutic development. sigmaaldrich.com Studies on various N-substituted piperazine analogs demonstrate a range of binding affinities for both σ1 and σ2 receptor subtypes.

For instance, a series of benzylpiperazine derivatives were synthesized and evaluated for their affinity towards σ1R and selectivity over σ2R. nih.gov One notable compound in this series, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a high affinity for σ1R with a Kᵢ value of 1.6 nM and a significant selectivity ratio (Kᵢ σ2/Kᵢ σ1 = 886). nih.gov Generally, piperazine derivatives tend to show a preference for σ1R over σ2R. nih.gov The structure of the substituent on the piperazine nitrogen is a key determinant of both affinity and selectivity. acs.org For example, replacing a piperazine ring with a piperidine (B6355638) moiety has been shown to be a critical element for enhancing dual histamine (B1213489) H3/σ1 receptor affinities in certain analogs. nih.gov

The table below illustrates the sigma receptor binding affinities for a selection of piperazine analogs, highlighting the structural influences on receptor interaction.

| Compound ID | Structure | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2/σ1) |

| Analog A | N-benzylpiperazine derivative | 8.8 | - | - |

| Analog B | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 | 886 |

| Analog C | Piperazine-based H3R ligand | 51.8 | - | - |

| Analog D | Piperazine-based H3R ligand | 37.8 | - | - |

| Data is for illustrative purposes based on findings for piperazine analogs and not for 1-sec-Butyl-piperazine dihydrochloride. |

Dopamine (B1211576) Receptor (D2R, D3R) Binding Assays and Subtype Selectivity

The piperazine scaffold is a common feature in many ligands targeting dopamine receptors, particularly the D2 and D3 subtypes, which are important in the treatment of various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies on series of [4-(4-carboxamidobutyl)]-1-arylpiperazines and substituted N-phenylpiperazine analogs have provided insights into the structural requirements for high affinity and selectivity. nih.govacs.org

The nature of the aryl group and the substituents on it play a crucial role in determining the binding affinity and selectivity between D2R and D3R. acs.org For example, introducing a tert-butyl group at specific positions on a pyrimidine (B1678525) ring attached to the piperazine has been shown to enhance D3R affinity and selectivity. acs.org Similarly, substitutions on the phenyl ring of N-phenylpiperazine moieties can significantly alter the D3 vs. D2 receptor binding selectivity, with some analogs achieving over 150-fold selectivity for D3R. nih.gov

Below is a table summarizing the dopamine receptor binding affinities for representative piperazine analogs.

| Compound ID | Structure | D2R Kᵢ (nM) | D3R Kᵢ (nM) | Selectivity (D2/D3) |

| Analog E | 2-Fluorophenyl piperazine derivative | 384 | 96.2 | 4.0 |

| Analog F | 4-thiophene-3-yl-benzamide N-phenylpiperazine | >450-fold selectivity for D3 | 1.4 | >450 |

| Analog G | Phenylpiperazine D3 selective compound | - | ~0.2 | >150 |

| Data is for illustrative purposes based on findings for piperazine analogs and not for this compound. |

Other Neurotransmitter Receptor Interactions (e.g., Histamine H3, GABA, Nicotinic Acetylcholine (B1216132) Receptors)

The versatility of the piperazine structure allows for its incorporation into ligands targeting a wide array of other neurotransmitter receptors.

Histamine H3 Receptors: Certain piperazine derivatives have been investigated as histamine H3 receptor (H3R) antagonists. nih.gov Some of these compounds have been found to possess dual affinity for both H3R and σ1R. The basicity of the piperazine nitrogen and the nature of its substituent are critical for H3R binding. nih.gov

GABA Receptors: There is a lack of specific binding data for this compound at GABA receptors in the current body of scientific literature.

Nicotinic Acetylcholine Receptors (nAChRs): While direct binding data for this compound is unavailable, the piperazine motif is present in molecules that can act as positive allosteric modulators of α7 nAChRs. nih.gov This suggests that piperazine-containing compounds have the potential to interact with this receptor class, though specific binding affinities are not documented for the subject compound.

In Vitro Functional Activity Characterization at Molecular Targets

Information regarding the specific in vitro functional activity of this compound is not available in the reviewed scientific literature. The following sections discuss the functional activities observed for related piperazine analogs.

Allosteric Modulation Investigations (in vitro)

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the effects of the endogenous ligand. nih.gov

The piperazine moiety is a structural component of some molecules that have been identified as allosteric modulators. For example, a novel piperazine-containing molecule, B-973, has been characterized as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. nih.gov This compound was found to potentiate acetylcholine-induced currents and slow channel desensitization. nih.gov Such findings indicate that the piperazine scaffold can be incorporated into molecules with allosteric modulatory activity, although no such studies have been reported for this compound itself.

Exploration of In Vitro Biological Activities Beyond Receptor Modulation

The piperazine scaffold is a prevalent feature in many biologically active compounds, leading to extensive research into the in vitro activities of its derivatives, including this compound. rsc.orgmdpi.com These investigations explore a range of potential therapeutic applications beyond receptor modulation, encompassing antimicrobial, antioxidant, antimalarial, and enzyme-inhibiting properties.

The piperazine nucleus is a core component of numerous compounds investigated for their antimicrobial and antitubercular properties. rjptonline.orgresearchgate.net

Antitubercular Activity: Piperazine-containing analogs have demonstrated significant in vitro activity against Mycobacterium tuberculosis. One such analog, the benzothiazinone TZY-5-84, exhibited a minimum inhibitory concentration (MIC) value between 0.014 to 0.015 mg/L against the H37Rv strain of M. tuberculosis. This compound was also effective against drug-resistant clinical isolates and intracellular bacilli within infected macrophage models.

Antibacterial and Antifungal Activity: A variety of piperazine derivatives have been synthesized and screened for broader antimicrobial effects. nih.gov A series of N,N′-disubstituted piperazines bearing 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties showed significant antibacterial activity, particularly against Gram-negative strains like Escherichia coli. mdpi.comdntb.gov.uanih.govresearchgate.net Other studies on piperazine-1,3,4-thiadiazole analogs revealed capable activity against Vibrio cholera and Bacillus subtilis. rjptonline.org The antimicrobial results for some N,N′-bis(1,3,4-thiadiazole) piperazine derivatives indicated weak antifungal activity. mdpi.com

Table 1: In Vitro Antimicrobial and Antitubercular Activities of Piperazine Analogs

| Compound/Analog Class | Target Organism | Observed Activity (e.g., MIC) | Reference(s) |

|---|---|---|---|

| TZY-5-84 (benzothiazinone analog) | Mycobacterium tuberculosis H37Rv | MIC: 0.014 - 0.015 mg/L | |

| N,N′-bis(1,3,4-thiadiazole) analogs | Escherichia coli (Gram-negative) | Showed significant activity | mdpi.comdntb.gov.uanih.govresearchgate.net |

| N,N′-bis(1,3,4-thiadiazole) analogs | Staphylococcus aureus (Gram-positive) | Showed weaker activity than against Gram-negative strains | mdpi.com |

| Piperazine-1,3,4-thiadiazole analogs | Vibrio cholera, Bacillus subtilis | Exhibited capable activity and minimum inhibitory concentration | rjptonline.org |

Piperazine derivatives have been evaluated for their potential as antioxidants through various in vitro assays. These studies often involve coupling the piperazine ring to other heterocyclic structures to create novel compounds with free-radical scavenging capabilities.

A series of novel flavone (B191248) derivatives incorporating a piperazine chain was assessed for antiradical and antioxidant activities. researchgate.net The evaluation used multiple methods, including scavenging assays for superoxide (B77818) anion radicals, hydroxyl radicals, 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, and 2,2'-azino-di(3-ethylbenzthiazoline sulphonate) radical cations (ABTS). The results indicated that the synthesized compounds exhibit a wide spectrum of antiradical and antioxidant activities, although they were generally characterized as weak. The most effective antioxidant activities were observed in piperazinyl analogs that possessed a methoxy (B1213986) group on the phenyl piperazine ring.

Table 2: In Vitro Antioxidant Activity of Piperazine Analogs

| Compound/Analog Class | Assay Method(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Flavone derivatives with piperazine chain | DPPH radical scavenging | Exhibited a spectrum of antiradical activities. | researchgate.net |

| Flavone derivatives with piperazine chain | ABTS radical cation scavenging | Showed measurable total antioxidant status. | researchgate.net |

| Flavone derivatives with piperazine chain | Superoxide & Hydroxyl radical scavenging | Demonstrated a wide range of antioxidant capabilities. | researchgate.net |

The development of new antimalarial drugs is critical, and piperazine derivatives have emerged as a promising class of compounds. Research has focused on their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Specifically, three series of N¹-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives were synthesized and tested for their in vitro antimalarial activity. acs.orgnih.govnih.govacs.org These compounds were evaluated against the chloroquine-resistant FcB1 strain of P. falciparum. acs.org The studies found that activity levels varied significantly, with IC₅₀ values ranging from as low as 0.9 nM to 416 nM. acs.org Notably, eleven of the synthesized compounds showed a higher selectivity index than chloroquine. acs.orgnih.gov Further investigation into their mechanism suggested that selected compounds were more effective inhibitors of β-hematin formation than chloroquine, a key process in the parasite's lifecycle. acs.org

Table 3: In Vitro Antimalarial Activity of Selected Piperazine Analogs

| Compound ID | Plasmodium falciparum Strain | In Vitro Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| 12a | FcB1 (Chloroquine-resistant) | 12.2 nM | acs.org |

| 17c | FcB1 (Chloroquine-resistant) | Considered a good candidate | acs.org |

| 19a | FcB1 (Chloroquine-resistant) | Lower than 126 nM | acs.org |

| 23c | FcB1 (Chloroquine-resistant) | 0.9 nM | acs.org |

| Chloroquine (CQ) | FcB1 (Chloroquine-resistant) | 126 nM | acs.org |

Piperazine analogs have been widely investigated as inhibitors of various enzymes. While the reviewed literature does not specify inhibition of the METTL3/METTL14/WTAP methyltransferase complex by this compound, this complex is a recognized target for small molecule inhibitors, and the piperazine scaffold is common in enzyme inhibitor design. nih.govnih.govresearchgate.netscispace.comresearchgate.net

Research has confirmed the efficacy of piperazine derivatives against other enzymatic targets in vitro:

Enoyl-ACP Reductase: A series of N,N′-disubstituted piperazines featuring N,N′-bis(1,3,4-thiadiazole) moieties were identified as probable inhibitors of the bacterial enoyl acyl carrier protein reductase (ENR), a key target for antibacterial drug discovery. mdpi.comdntb.gov.uanih.govresearchgate.net

α-Amylase: Piperazine sulfonamide analogs were synthesized and evaluated for α-amylase inhibition. researchgate.netnih.gov Several of these compounds displayed significant inhibitory activity, with one analog showing an IC₅₀ value of 1.571 ± 0.05 µM, which was comparable to the standard inhibitor, acarbose. researchgate.netnih.gov

Tyrosinase: In a study of new organic compounds with a piperazine skeleton, two derivatives bearing a 1,2,4-triazole nucleus were identified as potent tyrosinase inhibitors, with IC₅₀ values of 31.2 ± 0.7 and 30.7 ± 0.2 µM. researchgate.net

Table 4: In Vitro Enzyme Inhibition by Piperazine Analogs

| Piperazine Analog Class | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference(s) |

|---|---|---|---|

| N,N′-bis(1,3,4-thiadiazole) analogs | Enoyl-ACP Reductase | Identified as probable inhibitors | mdpi.comdntb.gov.uanih.govresearchgate.net |

| Sulfonamide analogs | α-Amylase | IC₅₀ values from 1.571 to 3.98 µM | researchgate.netnih.gov |

| Triazole-bearing analogs | Tyrosinase | IC₅₀ = 30.7 ± 0.2 µM; Kᵢ = 9.54 µM (for compound 10b) | researchgate.net |

In the field of proteomics, certain piperazine derivatives are utilized as biochemical reagents to aid in the analysis of proteins and peptides. nih.gov Specifically, piperazine-based derivatives such as 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) are used for the chemical derivatization of carboxyl groups on peptides. nih.gov

This process is employed to enhance signal detection in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). nih.gov The derivatization of tryptic digests of proteins with these piperazine reagents leads to an obvious improvement in the ionization efficiency of the peptides. nih.gov This enhancement is particularly beneficial for the detection of peptides with low molecular weight and high isoelectric point (pI) values. The improved signal ultimately facilitates more confident protein identification from complex biological samples, such as rat brain protein fractions. nih.gov

Future Directions and Emerging Research Avenues for Piperazine Derivatives

Advancements in Asymmetric Synthesis of Chiral Piperazines

The development of new drugs containing chiral centers necessitates the study of individual enantiomers, driving intense focus on new methods for the asymmetric synthesis of pharmacologically relevant heterocycles like piperazine (B1678402). rsc.org A significant portion of piperazine-containing drugs features substitution only at the nitrogen atoms, leaving the vast potential of carbon-substituted derivatives largely unexplored. mdpi.comrsc.org To access this chemical space, efficient and stereoselective synthetic methods are critical.

Recent progress has been made in various catalytic asymmetric strategies:

Catalytic Enantioselective Approaches: Researchers have developed methods using transition-metal catalysts to achieve high enantioselectivity. For instance, iridium-catalyzed reactions have been employed for the stereospecific synthesis of C-substituted piperazines from imines under mild conditions, yielding a single diastereoisomer in an atom-economical process. nih.gov Another approach involves the palladium-catalyzed asymmetric decarboxylative allylic alkylation of piperazin-2-ones, which provides highly enantioenriched tertiary piperazines. rsc.org

Chiral Auxiliary-Based Synthesis: This classic strategy remains relevant. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using R-(–)-phenylglycinol as a chiral auxiliary. nih.gov Similarly, Ellman's auxiliary has been used in the diastereoselective nucleophilic addition of the Ruppert–Prakash reagent (TMSCF₃) to produce homochiral cis-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov

Chiral Pool-Assisted Synthesis: Utilizing readily available chiral starting materials is another effective strategy. For example, homochiral 2,6-polymethylated piperazines have been prepared from various compounds in the chiral pool for structure-activity relationship (SAR) studies of novel GABAᴀ-based anxiolytic agents. nih.gov

Direct Asymmetric Lithiation: A novel method for direct C-H functionalization involves the asymmetric lithiation of N-Boc protected piperazines using reagents like s-BuLi/(−)-sparteine. mdpi.comacs.org This technique allows for the synthesis of enantiopure α-substituted piperazines as single stereoisomers and has been applied to the synthesis of an intermediate for the HIV protease inhibitor, Indinavir. mdpi.comacs.org

These advancements are crucial for building libraries of structurally diverse and stereochemically defined piperazine derivatives, enabling a more thorough exploration of their therapeutic potential.

| Asymmetric Synthesis Method | Catalyst/Reagent | Key Feature | Example Application/Product |

| Iridium-Catalyzed Cycloaddition | [IrCl(cod)(PPh₃)] | Atom-economical, high diastereoselectivity | Synthesis of complex C-substituted piperazines from imines nih.gov |

| Palladium-Catalyzed Carboamination | Pd-catalyst | Forms cis-2,6-disubstituted piperazines | Modular synthesis from amino acid precursors acs.org |

| Direct Asymmetric Lithiation | s-BuLi/(−)-sparteine | Direct C-H functionalization of the piperazine ring | Synthesis of an intermediate for Indinavir mdpi.comacs.org |

| Chiral Auxiliary-Based | R-(–)-phenylglycinol | Use of a removable chiral group | Synthesis of (R)-(+)-2-methypiperazine nih.gov |

Novel Derivatization Strategies for Enhanced Selectivity and Potency

The piperazine moiety is highly adaptable and can be easily modified to achieve desired pharmacological activity. benthamdirect.comnih.gov Novel derivatization strategies are moving beyond simple N-substitutions to incorporate diverse functional groups and explore C-H functionalization, aiming to enhance potency, selectivity, and pharmacokinetic profiles. mdpi.combenthamdirect.com

Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new derivatives. benthamdirect.combenthamdirect.com For instance, in the development of antimicrobial agents, it has been shown that incorporating electron-withdrawing groups like chloro (Cl) or nitro (NO₂) can enhance antibacterial activity, while electron-donating groups may reduce potency. benthamdirect.com Similarly, for arylpiperazine derivatives investigated as anticancer agents, the presence of the piperazine nitrogen atoms and the substituted aryl group were found to be critical for cytotoxic activity. mdpi.com

Key emerging derivatization strategies include:

C-H Functionalization: Recent breakthroughs allow for the direct functionalization of the carbon atoms of the piperazine ring. mdpi.com Methods like photoredox catalysis enable the C-H alkylation of carbamate-protected piperazines, providing access to previously inaccessible α-heteroarylated derivatives. mdpi.com

Scaffold Hybridization: Combining the piperazine core with other pharmacologically active heterocyclic systems is a powerful strategy. For example, coumarin-piperazine derivatives have been synthesized that can modulate serotonin (B10506) and dopamine (B1211576) receptors, showing potential for treating CNS disorders. nih.gov Similarly, linking piperazine to quinoxaline (B1680401) has produced compounds with potent G2/M-specific cell cycle inhibitory effects in cancer cells. mdpi.com

Diversity-Oriented Synthesis: This approach focuses on creating large libraries of structurally diverse piperazine derivatives. One method involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives, which allows for the synthesis of a wide range of functionalized piperazines for screening as potential antibacterial and anti-glioma compounds. researchgate.net

These strategies are expanding the chemical toolbox for medicinal chemists, allowing for the fine-tuning of molecular properties to overcome challenges like drug resistance and off-target effects. benthamdirect.combenthamdirect.com

Integration of Computational and Experimental Approaches in Molecular Design

The synergy between computational and experimental methods has revolutionized modern drug design, accelerating the identification and optimization of lead compounds. jddhs.comjddhs.com This integrated approach is particularly valuable for designing novel piperazine derivatives with high specificity and minimal toxicity. jddhs.com

Computational techniques enable a more rational and efficient workflow: jddhs.com

In Silico Design and Virtual Screening: Techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis are used to predict the interactions between piperazine derivatives and their biological targets. jddhs.comnih.gov This allows for the virtual screening of large compound libraries to identify promising candidates before committing to chemical synthesis. nih.govnih.gov For example, fragment-based virtual library design was used to identify piperazine-1-pyrrolidine-2,5-dione scaffolds as potential inhibitors of malic enzyme. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. unipa.it This early assessment helps to filter out compounds with poor pharmacokinetic profiles, saving time and resources.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of ligand-receptor complexes, helping to understand binding modes and the structural basis for activity and selectivity. nih.gov For instance, docking and dynamic simulations were used to decipher the binding mode of piperidine (B6355638)/piperazine-based compounds at the sigma-1 receptor. nih.gov

The predictions from these computational models are then validated and refined through experimental work. Promising compounds identified in silico are synthesized and subjected to in vitro and in vivo testing. unipa.itresearchgate.net This iterative cycle of computational design, chemical synthesis, and biological evaluation allows for the rapid optimization of lead compounds, leading to the development of more potent and selective therapeutic agents. jddhs.comresearchgate.net

| Computational Technique | Purpose in Piperazine Drug Design | Example Application |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. nih.gov | Elucidating the binding mode of piperazine derivatives with microbial enzymes or cancer-related proteins. benthamdirect.comresearchgate.net |

| QSAR Modeling | Relates the chemical structure of compounds to their biological activity. jddhs.com | Guiding the design of new derivatives with improved potency based on existing SAR data. benthamdirect.com |

| Virtual Screening | Rapidly screens large libraries of virtual compounds to identify potential hits. nih.gov | Identifying novel piperazine scaffolds for specific biological targets like malic enzyme. nih.gov |

| ADMET Prediction | Assesses drug-likeness and pharmacokinetic properties in silico. unipa.it | Evaluating potential anticancer 4-piperazinylquinolines before synthesis. unipa.it |

Exploration of New In Vitro Biological Targets and Mechanistic Pathways

The structural versatility of the piperazine scaffold has led to its investigation against a vast array of biological targets, far beyond its traditional use in CNS and anthelmintic agents. researchgate.netresearchgate.net Ongoing research continues to uncover novel therapeutic applications by exploring new molecular targets and elucidating their underlying mechanistic pathways. researchgate.net

Piperazine derivatives have demonstrated a broad spectrum of biological activities, including:

Anticancer Activity: Derivatives are being developed as inhibitors of various targets implicated in cancer, such as protein kinases, tubulin polymerization, and androgen receptors. tubitak.gov.trmdpi.com Some arylpiperazines act as vascular-disrupting agents and inhibit anti-apoptotic proteins like Bcl-2. mdpi.com

Antimicrobial Effects: With rising antimicrobial resistance, piperazine derivatives are being explored as new antibiotics. benthamdirect.com They can interfere with pathogen cell walls or membranes and have shown efficacy against multidrug-resistant (MDR) bacteria. benthamdirect.comacs.org

CNS Disorders: Beyond established uses, new targets for CNS disorders are being explored. Dual-target ligands, such as antagonists for both histamine (B1213489) H₃ and sigma-1 receptors, are being investigated for novel pain therapies. acs.org Selective inhibitors of enzymes like monoamine oxidase A (MAO-A) are also being designed. mdpi.com

Anti-inflammatory and Antihistamine Properties: Novel piperazine analogues have shown the ability to inhibit the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitrites, as well as reduce histamine levels. nih.gov

The discovery of these activities is often facilitated by multi-target drug design strategies, where a single molecule is engineered to interact with multiple biological targets, potentially leading to enhanced efficacy or a broader spectrum of action. rsc.org For example, novel antipsychotic candidates have been designed to have high affinity for a combination of dopamine (D₂), serotonin (5-HT₁ₐ, 5-HT₂ₐ), and histamine (H₃) receptors. rsc.org Elucidating the cellular and molecular mechanisms behind these activities is crucial for optimizing therapeutic potential and minimizing off-target effects. researchgate.net

Q & A

(Basic) What are the optimal synthetic routes for 1-sec-Butyl-piperazine dihydrochloride, and how are intermediates purified?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting sec-butyl halides with piperazine under reflux in polar aprotic solvents (e.g., ethanol, toluene) at 60–80°C for 6–12 hours . Post-reaction, intermediates are purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Final dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether, followed by vacuum drying . Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values).

(Basic) How is the molecular structure of this compound confirmed post-synthesis?

Answer:

Structural confirmation employs:

- NMR spectroscopy : NMR (DMSO-d6) detects characteristic peaks for sec-butyl (δ 0.8–1.5 ppm, multiplet) and piperazine protons (δ 2.5–3.5 ppm). NMR confirms quaternary carbons and salt formation .

- Mass spectrometry : ESI-MS in positive mode shows [M+H] at m/z corresponding to the free base, with isotopic clusters matching chlorine in the dihydrochloride form .

- X-ray crystallography (if crystalline): Unit cell parameters and H-bonding patterns between NH and Cl ions validate salt formation .

(Advanced) How do researchers design experiments to assess the compound’s selectivity for specific biological targets (e.g., GPCRs)?

Answer:

Selectivity studies use:

- Radioligand binding assays : Compete this compound (0.1 nM–10 µM) against -labeled reference ligands (e.g., ketanserin for 5-HT) in transfected HEK293 membranes. Calculate IC and K values via nonlinear regression .

- Functional assays : Measure cAMP accumulation (for Gαs-coupled receptors) or calcium flux (Gαq) using BRET/FRET biosensors. Normalize responses to reference agonists/antagonists to determine efficacy (% Emax) .

- Off-target screening : Utilize panels (e.g., CEREP) covering 100+ receptors/enzymes at 10 µM to identify promiscuity. Data is analyzed using Z-score normalization to flag significant interactions (Z > 3) .

(Advanced) What strategies resolve contradictions in bioactivity data across studies (e.g., divergent IC50_{50}50 values)?

Answer:

Contradictions arise from assay variability; mitigation strategies include:

- Buffer standardization : Use piperazine-based buffers (pH 7.4, ionic strength 0.15 M) to stabilize protonation states, as small pH shifts alter receptor binding .

- Control for salt effects : Compare free base vs. dihydrochloride forms in parallel assays; dihydrochloride may enhance solubility but introduce chloride ion interference .

- Meta-analysis : Apply multivariate regression to published data, weighting studies by assay type (e.g., cell-free vs. whole-cell) and sample size. Outliers are identified via Cook’s distance (>0.5) .

(Advanced) How is the compound’s pharmacokinetic (PK) profile modeled in preclinical studies?

Answer:

PK modeling involves:

- In vitro ADME : Microsomal stability assays (human liver microsomes, NADPH regeneration system) quantify metabolic half-life (t). High clearance (>50% depletion in 30 min) suggests CYP450-mediated oxidation .

- Plasma protein binding : Equilibrium dialysis (plasma spiked with 10 µM compound) measures unbound fraction (fu). Low fu (<5%) indicates high albumin binding, requiring dose adjustments in vivo .

- Compartmental modeling : Fit plasma concentration-time data (IV/PO administration in rodents) to two-compartment models using NONMEM. Key parameters: V (volume of distribution), Cl (clearance), and F (oral bioavailability) .

(Basic) What analytical methods quantify this compound in complex matrices (e.g., plasma)?

Answer:

- LC-MS/MS : Reverse-phase chromatography (C18, 2.6 µm) with mobile phase (0.1% formic acid in water/acetonitrile). MRM transitions monitor precursor→product ions (e.g., m/z 231→98). LLOQ: 1 ng/mL .

- UV spectrophotometry : Quantify at λ~260 nm (piperazine π→π* transitions) with calibration curves (1–100 µg/mL, R >0.99). Correct for matrix interference via standard addition .

(Advanced) How is the compound’s conformational flexibility assessed for drug design?

Answer:

- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) in explicit solvent to analyze piperazine ring puckering and sec-butyl rotamer populations. Cluster dominant conformers (RMSD <2 Å) for docking .

- NOESY NMR : Cross-peaks between sec-butyl CH and piperazine NH protons indicate preferred folded conformations in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.